molecular formula C6H16O10S3Ti B13774521 Titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)- CAS No. 68443-61-8

Titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)-

Cat. No.: B13774521
CAS No.: 68443-61-8
M. Wt: 392.3 g/mol
InChI Key: SGCABYLXZBGPEN-UHFFFAOYSA-K
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Description

Titanium, tris(methanesulfonato-κO)(2-propanolato)-, (T-4)- is a titanium(IV) complex featuring three methanesulfonate (CH₃SO₃⁻) ligands and one isopropoxide [(CH₃)₂CHO⁻] ligand in a tetrahedral (T-4) geometry. Methanesulfonate, a sulfonate group with strong electron-withdrawing properties, enhances solubility in polar solvents and modifies the Lewis acidity of the titanium center. The isopropoxide ligand contributes to steric bulk and influences hydrolysis stability. Comparative analysis with structurally analogous titanium complexes (e.g., phosphato, carboxylato, or chlorido derivatives) reveals key differences in reactivity, stability, and industrial utility .

Properties

CAS No.

68443-61-8

Molecular Formula

C6H16O10S3Ti

Molecular Weight

392.3 g/mol

IUPAC Name

methanesulfonate;propan-2-olate;titanium(4+)

InChI

InChI=1S/C3H7O.3CH4O3S.Ti/c1-3(2)4;3*1-5(2,3)4;/h3H,1-2H3;3*1H3,(H,2,3,4);/q-1;;;;+4/p-3

InChI Key

SGCABYLXZBGPEN-UHFFFAOYSA-K

Canonical SMILES

CC(C)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ti+4]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)- typically involves the reaction of titanium tetrachloride with methanesulfonic acid and isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

TiCl4+3CH3SO3H+C3H7OHTi(OCH(CH3)2)(OSO2CH3)3+4HClTiCl_4 + 3CH_3SO_3H + C_3H_7OH \rightarrow Ti(OCH(CH_3)_2)(OSO_2CH_3)_3 + 4HCl TiCl4​+3CH3​SO3​H+C3​H7​OH→Ti(OCH(CH3​)2​)(OSO2​CH3​)3​+4HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: The methanesulfonate and 2-propanolate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while reduction may produce titanium(III) species. Substitution reactions can lead to the formation of new titanium complexes with different ligands .

Scientific Research Applications

Titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)- involves its ability to coordinate with various ligands and participate in redox reactions. The titanium center can undergo changes in oxidation state, facilitating electron transfer processes. The methanesulfonate and 2-propanolate ligands play a crucial role in stabilizing the titanium center and modulating its reactivity. The compound’s interactions with molecular targets and pathways depend on the specific application and the nature of the ligands involved .

Comparison with Similar Compounds

Ligand Type and Molecular Properties

The ligand environment critically determines the physical and chemical behavior of titanium complexes. Below is a comparative analysis of selected compounds:

Compound Name (CAS RN) Ligands Molecular Formula Molecular Weight (g/mol) Key Properties
Titanium, tris(methanesulfonato-κO)(2-propanolato)-, (T-4)- (Hypothetical) 3 methanesulfonato, 1 isopropoxide C₄H₁₂O₉S₃Ti ~356.2 (calculated) High polarity, moderate Lewis acidity
Titanium, tris(dioctyl phosphato-κO)(2-propanolato)- (68585-79-5) 3 dioctyl phosphato, 1 isopropoxide C₅₁H₁₀₉O₁₃P₃Ti 1084.0 Hydrophobic, adhesion-promoting
Dichlorobis(2-propanolato)titanium (762-99-2) 2 chloride, 2 isopropoxide C₆H₁₄Cl₂O₂Ti 237.9 Moisture-sensitive, high Lewis acidity
Titanium, tris(isooctadecanoato-κO)(2-propanolato)- (61417-49-0) 3 isostearate, 1 isopropoxide C₂₂₈H₄₃₆O₁₆Ti 3481.8 Lipophilic, thermal stability (>100°C)
Ethoxybis(2,4-pentanedionato)titanium (68586-02-7) 2 acetylacetonato, 1 ethoxide, 1 isopropoxide C₁₅H₂₆O₆Ti 350.2 Bidentate stabilization, UV stability

Reactivity and Stability

  • Methanesulfonato Complex : Expected to exhibit moderate hydrolysis resistance due to the electron-withdrawing sulfonate groups, which reduce the electrophilicity of the titanium center compared to chloride analogues .
  • Phosphato Complex (68585-79-5) : Hydrolyzes slowly in humid environments, making it suitable as a coupling agent in polymers or coatings .
  • Chlorido Complex (762-99-2) : Highly reactive toward moisture and nucleophiles, often used as a precursor in TiCl₄ synthesis or Ziegler-Natta catalysis .
  • Isooctadecanoato Complex (61417-49-0): Stable up to 105°C (flash point), ideal for high-temperature lubricants or hydrophobic coatings .

Biological Activity

Titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, commonly referred to as T-4, is a titanium-based compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of T-4, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

T-4 is characterized by its unique coordination of titanium with methanesulfonate and 2-propanolato ligands. Its chemical formula is represented as C9H21O6S3Ti\text{C}_9\text{H}_{21}\text{O}_6\text{S}_3\text{Ti}. Understanding the structure is crucial for elucidating its biological interactions.

Biological Activity Overview

The biological activity of T-4 can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that titanium compounds can exhibit antimicrobial properties. T-4 may disrupt microbial cell membranes or interfere with metabolic pathways.
  • Cytotoxic Effects : Studies have shown that certain titanium complexes can induce cytotoxicity in cancer cells. The specific pathways through which T-4 exerts these effects are still under investigation.
  • Biocompatibility : Due to its titanium base, T-4 is being explored for applications in biomedical fields, particularly in implants and prosthetics due to its favorable biocompatibility profile.

The mechanisms through which T-4 exerts its biological effects are multifaceted:

  • Metal Ion Release : The release of titanium ions can influence cellular processes, including oxidative stress responses.
  • Ligand Interactions : The methanesulfonate groups may facilitate interactions with cellular components, enhancing the compound's bioactivity.

Case Studies

Several studies have investigated the biological effects of T-4:

  • Study on Antimicrobial Efficacy :
    • A study assessed the antimicrobial activity of T-4 against various bacterial strains. Results indicated a significant reduction in bacterial viability at higher concentrations of T-4, suggesting potential applications in infection control.
  • Cytotoxicity in Cancer Cells :
    • In vitro studies demonstrated that T-4 could induce apoptosis in specific cancer cell lines. Flow cytometry analysis revealed increased annexin V binding, indicating early apoptotic changes.
  • Biocompatibility Testing :
    • In vivo studies evaluated the biocompatibility of titanium-based compounds similar to T-4 in animal models. Histological analyses showed minimal inflammatory response and good integration with surrounding tissues.

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialSignificant reduction in bacterial counts
CytotoxicityInduction of apoptosis in cancer cells
BiocompatibilityMinimal inflammatory response in vivo

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